molecular formula C16H17F3N4O2 B5570684 1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one

1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B5570684
M. Wt: 354.33 g/mol
InChI Key: DBBLLTZCCODKGS-UHFFFAOYSA-N
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Description

This compound falls under a class of chemicals that has garnered interest due to their complex structures and potential applications in various fields, including materials science and pharmaceuticals. The specific compound mentioned is part of a broader category involving pyrazole and pyridine derivatives.

Synthesis Analysis

  • The synthesis of related compounds typically involves cyclocondensation reactions and other complex organic synthesis techniques. One study reported the synthesis of copper(II) complexes with a related structure, demonstrating the complexity of such syntheses (Bushuev et al., 2012).

Molecular Structure Analysis

  • X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, a related compound was characterized using single-crystal X-ray structure determination, confirming the planar arrangement of its molecule components (Lan, Zheng, & Wang, 2019).

Chemical Reactions and Properties

  • The chemical reactivity of such compounds often involves interactions with various metals and other organic compounds. For example, a study on copper(II) complex formation reveals insights into the coordination and bonding characteristics (Bushuev et al., 2012).

Physical Properties Analysis

  • The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the compound's behavior under different conditions. Studies on related compounds provide insights into these aspects through detailed characterization (Ryzhkova et al., 2023).

Chemical Properties Analysis

  • The chemical properties include reactivity, stability, and potential applications. Research on similar compounds often explores these properties through experimental and theoretical studies, such as DFT calculations and reactivity tests (Kaddouri et al., 2020).

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds, including pyrazoles and pyridines, have been synthesized through various methods, including microwave irradiative cyclocondensation and cycloaddition reactions. These compounds have been evaluated for their potential insecticidal, antibacterial, and antioxidant activities. The synthesis processes often involve the condensation of different heterocyclic moieties, aiming to explore the relationship between chemical structure and biological activity. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics has shown promising insecticidal and antimicrobial potentials, indicating the importance of structural modifications to enhance biological activities (Deohate & Palaspagar, 2020; Kaddouri et al., 2020).

Antimicrobial and Anticancer Properties

Research has also focused on the development of novel heterocyclic derivatives for their antimicrobial and anticancer properties. Compounds containing pyrazole, thiazole, and pyridine moieties have been prepared and tested against various microbial strains and cancer cell lines. These studies have highlighted the potential of these heterocyclic compounds as therapeutic agents, with some showing significant activity against specific targets. The antimicrobial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, for example, has shown promising results against bacterial strains, indicating the utility of these compounds in addressing antibiotic resistance (Chopde, Meshram, & Pagadala, 2012).

Chemical Transformations and Applications

Further research has delved into the chemical transformations of these heterocyclic compounds, exploring their utility in synthesizing more complex molecules with potential industrial, biological, and medicinal properties. The development of new synthetic methodologies, including multicomponent reactions and cycloadditions, has facilitated the creation of diverse heterocyclic systems. These studies not only contribute to the advancement of synthetic chemistry but also open new avenues for the exploration of heterocyclic compounds in various applications (Rahmani et al., 2018; El-Essawy et al., 2019).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and to explore its chemical reactivity.

properties

IUPAC Name

1-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-10-6-11(2)23(20-10)12-7-22(8-12)14(24)9-21-5-3-4-13(15(21)25)16(17,18)19/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBLLTZCCODKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one

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